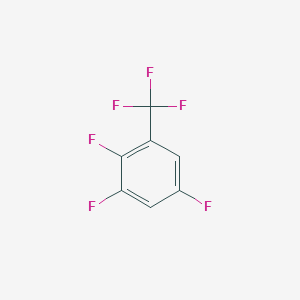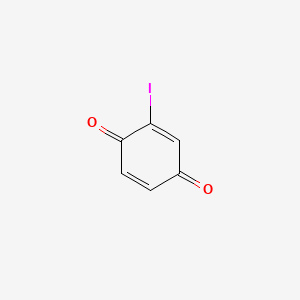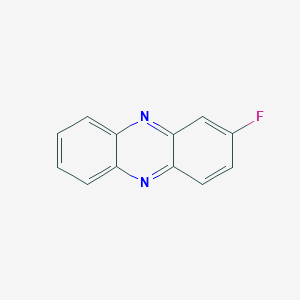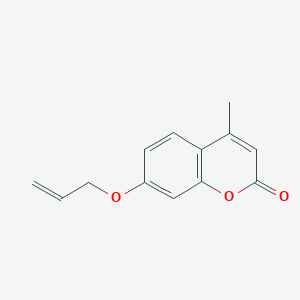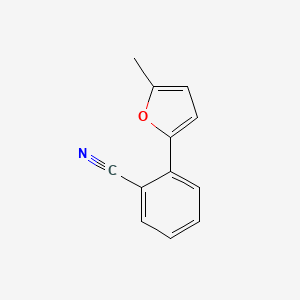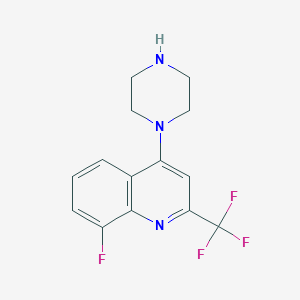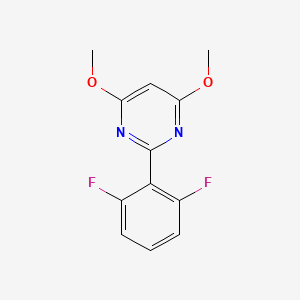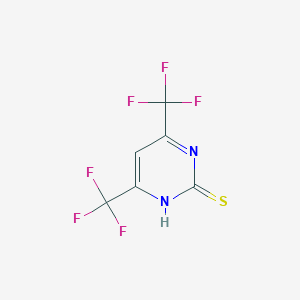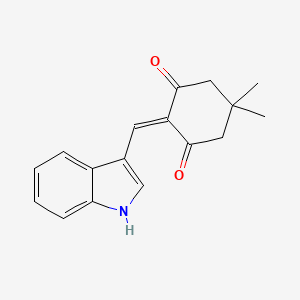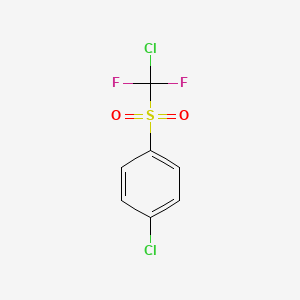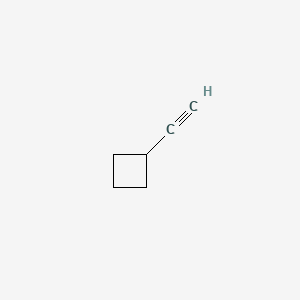
Ethynylcyclobutane
Vue d'ensemble
Description
Ethynylcyclobutane is a compound that features a cyclobutane core with an ethynyl group attached. This structure is of interest due to its potential applications in synthesizing complex carbon frameworks and its involvement in various chemical reactions.
Synthesis Analysis
The synthesis of ethynylcyclobutane-related compounds can be complex and involves multiple steps. For instance, a nickel-mediated tandem double cyclization of ethynylene-linked dibromodiporphyrins leads to highly reactive etheno-fused diporphyrins, which can undergo a thermal [2+2] cycloaddition to form a cyclobutane moiety in X-shaped cyclobutane-linked tetraporphyrins . Additionally, palladium-catalyzed asymmetric tandem C-C bond activation/Cacchi reactions between cyclobutanones and o-ethynylanilines have been reported, leading to the formation of chiral indanone-substituted indoles with a cyclobutane core .
Molecular Structure Analysis
The molecular structure of ethynylcyclobutane derivatives can be quite intricate. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate involves a Knoevenagel condensation reaction, and the structure adopts a Z conformation about the C=C bond, as confirmed by X-ray diffraction studies . Ethynyl[2.2]paracyclophanes are also used to prepare complex carbon frameworks, and their molecular structures have been characterized by X-ray structural analysis .
Chemical Reactions Analysis
Ethynylcyclobutane and its derivatives participate in various chemical reactions. The effects of ethynyl substituents on the electronic structure of cyclobutadiene have been studied, revealing that these substituents may be involved in Bergman cyclization reactions and could be intermediates in the formation of fullerenes and graphitic sheets . Moreover, the reaction of tricarbon with the propargyl radical has been proposed as a pathway for the formation of ethynylbutatrienylidene in the Taurus Molecular Cloud, demonstrating the role of ethynylcyclobutane derivatives in astrochemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynylcyclobutane derivatives are influenced by their molecular structure. For instance, the presence of ethynyl substituents affects the electronic structure of cyclobutadiene, as evidenced by changes in natural charges and spin densities, which are nearly independent of the geometry and spin state . The synthesis of cyclobutane-fused O-heterocycles from alkynylcyclobutanes demonstrates the versatility of these compounds in forming diverse structures with different substituents .
Applications De Recherche Scientifique
Electronic Structure and Bergman Cyclization Reactions
Ethynyl substitution on cyclobutadiene affects its electronic structure, with implications for Bergman cyclization reactions and potential roles in fullerene and graphitic sheet formation. These compounds have been studied using the equation-of-motion spin-flip coupled-cluster with single and double excitations (EOM-SF-CCSD) method, revealing insights into their electronic structures and reactivities (Thompson, Emmert, & Slipchenko, 2012).
Structural Analysis in Isoelectronic Molecules
Ethynylcyclobutane has been analyzed alongside isoelectronic and isovalent molecules like (ethynylmethyl)cyclopropane. Research using electron diffraction and microwave spectroscopy has provided detailed structural and conformational insights into these molecules, essential for understanding their chemical behavior (Dakkouri & Typke, 2000).
Construction of Complex Carbon Frameworks
Ethynyl[2.2]paracyclophanes, incorporating ethynylcyclobutane structures, have shown potential in building complex, highly unsaturated carbon frameworks. Their applications in chemical synthesis are significant, particularly in generating novel carbon-rich compounds (Dix, Bondarenko, Jones, Oeser, & Hopf, 2014).
Alkynylation and Ring Expansion in Organic Synthesis
The alkynylation and ring expansion of alkenyl cyclobutanols with ethynylbenziodoxolones is a groundbreaking development in organic synthesis. This process facilitates the creation of β-alkynylated cyclopentanones and other ene-yne-carbonyl compounds, expanding the repertoire of synthetic organic chemistry (Zhang, Xi, Shi, Zhang, Chen, & Yu, 2016).
Biological Activities of Cyclobutane-Containing Compounds
Research into cyclobutane-containing alkaloids, which include derivatives of ethynylcyclobutane, reveals a range of biological activities. These compounds exhibit antimicrobial, anticancer, and other significant activities, highlighting their importance in medicinal chemistry and pharmaceuticals (Dembitsky, 2007).
Engineering Microbial Pathways for Ethylene Glycol Utilization
In the context of microbial biotechnology, studies have explored the utilization of ethylene glycol, a key derivative in the pathway of ethynylcyclobutane. Engineering Pseudomonas putida for efficient ethylene glycol metabolism opens up possibilities for environmental remediation and biocatalysis (Franden, Jayakody, Li, Wagner, Cleveland, Michener, Hauer, Blank, Wierckx, Klebensberger, & Beckham, 2018).
Propriétés
IUPAC Name |
ethynylcyclobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-6-4-3-5-6/h1,6H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXSIWLVORHPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198819 | |
| Record name | Ethynylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynylcyclobutane | |
CAS RN |
50786-62-4 | |
| Record name | Ethynylcyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050786624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethynylcyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



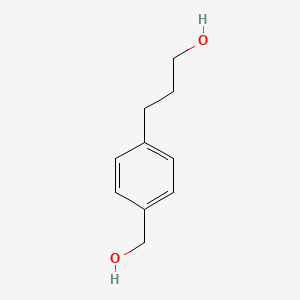
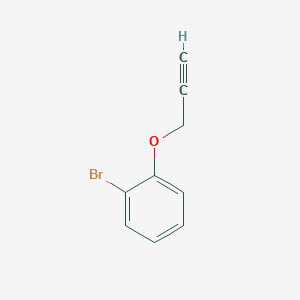
![1-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)ethanone](/img/structure/B3031480.png)
![cis-6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B3031483.png)
